molecular formula C7H3F4NO B1484766 5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde CAS No. 1803848-64-7

5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde

Cat. No.: B1484766
CAS No.: 1803848-64-7
M. Wt: 193.1 g/mol
InChI Key: PJPFBGNFAVRCIB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound is systematically named 5-fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde under IUPAC nomenclature, reflecting the positions of its substituents on the pyridine ring. Its molecular formula is C₇H₃F₄NO , with a molecular weight of 193.1 g/mol . Key identifiers include:

Property Value
CAS Registry Number 1803848-64-7
Synonyms 5-Fluoro-2-(trifluoromethyl)isonicotinaldehyde; EVT-1773809
SMILES O=CC1=CN=C(C=C1F)C(F)(F)F
InChI Key URVIJEPCSODFNU-UHFFFAOYSA-N

The aldehyde group at position 4, fluorine at position 5, and trifluoromethyl group at position 2 create a distinct electronic profile, influencing its reactivity in nucleophilic and electrophilic substitutions.

Historical Context and Development

The synthesis of trifluoromethylpyridine derivatives emerged prominently in the late 20th century, driven by demand for agrochemicals with improved efficacy and environmental stability. Early methods for introducing trifluoromethyl groups, such as halogen exchange reactions using hydrogen fluoride, laid the groundwork for modern approaches. For example, patents from the 1980s–2000s describe liquid-phase fluorination of trichloromethylpyridines to yield trifluoromethyl analogues, though these methods often required harsh conditions (e.g., 170–200°C, 200–300 psig pressure).

This compound represents an advancement in regioselective functionalization. Its development parallels innovations in cross-coupling reactions, such as Suzuki-Miyaura couplings, which enable precise installation of substituents on pyridine rings. Recent synthetic routes leverage palladium catalysts and boronic acid intermediates to achieve higher yields (>70%) under milder conditions compared to traditional fluorination.

Significance in Organofluorine Chemistry

The compound’s significance stems from three key attributes:

  • Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) induces strong electron withdrawal, stabilizing intermediates in nucleophilic aromatic substitution and facilitating reactions with otherwise unreactive nucleophiles.
  • Lipophilicity : Fluorine and -CF₃ enhance lipid solubility, improving membrane permeability in bioactive molecules. This property is critical in agrochemicals like fungicides and herbicides, where systemic activity is required.
  • Synthetic Versatility : The aldehyde group serves as a handle for further derivatization, enabling the synthesis of imines, hydrazones, and heterocyclic fused systems.

For instance, derivatives of this compound are intermediates in the synthesis of picoxystrobin, a strobilurin fungicide, and antiviral agents targeting plant pathogens.

Research Objectives and Scope

Current research objectives focus on:

  • Optimizing Synthesis : Developing catalytic systems to reduce reliance on stoichiometric fluorinating agents like HF, which pose safety and handling challenges.
  • Expanding Applications : Exploring its use in metal-organic frameworks (MOFs) and covalent organic polymers (COFs), where fluorinated linkers enhance thermal stability and gas adsorption.
  • Mechanistic Studies : Elucidating the role of fluorine in modulating reaction pathways, particularly in photoredox catalysis and C–H functionalization.

This article will systematically address these themes, emphasizing structural, synthetic, and applicative aspects while excluding extraneous topics such as toxicological data.

Properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPFBGNFAVRCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorine/Fluorine Exchange Fluorination Method

One of the most practical and industrially scalable methods for preparing fluorinated trifluoromethylpyridines involves the fluorination of chlorinated trifluoromethylpyridine intermediates using metal fluorides or hydrogen fluoride.

  • The process typically starts from 2,4-dichloro-6-(trifluoromethyl)pyridine or related chlorofluoro pyridine compounds.
  • Fluorination is carried out in a liquid phase or vapor phase , often in the absence of solvents to reduce waste and simplify purification.
  • Potassium fluoride (KF) is a commonly used fluorinating agent, sometimes combined with hydrogen fluoride (anhydrous or hydrofluoric acid).
  • Reaction conditions include temperatures ranging from 90°C to 250°C , with pressures from atmospheric up to about 30 kg/cm² .
  • Catalysts such as metal chlorides (e.g., FeCl₃, SbCl₃, TiCl₄) or metal fluorides (e.g., SbF₃, FeF₃, SnF₄) can be employed to enhance fluorination efficiency.
  • The process involves continuous or batchwise addition of the fluorinating agent, with at least 3 moles of fluorinating agent per mole of starting material to ensure complete conversion.
  • Hydrochloric acid gas generated during the reaction is removed continuously to drive the fluorine substitution forward.
  • The product is isolated by filtration to remove inorganic salts and purified by distillation under reduced pressure.

This method is advantageous due to:

  • High selectivity and yield of the fluorinated product.
  • Avoidance of tedious extraction and intermediate isolation.
  • Reduced effluent generation and operational simplicity.
  • Capability for large-scale industrial production.

Vapor-Phase Catalytic Fluorination

Another approach involves vapor-phase fluorination using a fluidized-bed catalyst reactor:

  • Starting from methylpyridine derivatives (e.g., 3-picoline), the methyl group is first chlorinated and then fluorinated in situ.
  • The process proceeds through stages: methyl group fluorination, nuclear chlorination of the pyridine ring, and subsequent fluorination steps.
  • This method allows the production of trifluoromethylpyridine derivatives with selective substitution patterns.
  • Although this method is more commonly reported for 2- or 4-picoline derivatives, it can be adapted for other positional isomers relevant to 5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde synthesis.

Functionalization to Introduce the Aldehyde Group

The aldehyde functional group at the 4-position of the pyridine ring is typically introduced by:

  • Formylation reactions such as the Vilsmeier-Haack reaction or directed ortho-lithiation followed by quenching with electrophilic formyl sources.
  • Alternatively, oxidation of methyl substituents adjacent to the pyridine ring can be employed if a methyl group is present at the 4-position.
  • These steps are generally performed after securing the trifluoromethyl and fluoro substitutions to prevent side reactions and ensure regioselectivity.

Summary Table of Preparation Methods

Step Method/Reaction Type Starting Material Conditions/Agents Outcome/Notes
1 Chlorine/Fluorine exchange fluorination 2,4-Dichloro-6-(trifluoromethyl)pyridine KF or HF, metal chloride/fluoride catalyst, 90-250°C, solvent-free or polar aprotic solvent High yield 2,4-difluoro-6-(trifluoromethyl)pyridine
2 Vapor-phase catalytic fluorination Methylpyridine derivatives (e.g., 3-picoline) Fluidized-bed reactor, catalyst, 300-600°C Selective trifluoromethylpyridine derivatives
3 Formylation/Functionalization Fluorinated trifluoromethylpyridine Vilsmeier-Haack reagent or lithiation + electrophile Introduction of aldehyde group at 4-position
4 Purification Reaction mixture Filtration, distillation under vacuum Pure this compound

Research Findings and Industrial Relevance

  • The fluorination process described in patent WO2015151116A2 emphasizes the industrial feasibility of producing fluorinated trifluoromethylpyridines with high purity and yield by liquid-phase fluorination using potassium fluoride or hydrogen fluoride.
  • The process is designed to recycle unreacted starting materials and catalysts, minimizing waste and lowering production costs.
  • Removal of hydrochloric acid byproduct during fluorination is critical to maintaining high selectivity.
  • Vapor-phase fluorination methods have been demonstrated to produce trifluoromethylpyridines efficiently but require precise control of reaction conditions and catalyst phases.
  • Introduction of the aldehyde group is generally achieved through classical organic synthesis techniques post-fluorination, ensuring the integrity of the trifluoromethyl and fluoro substituents.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the introduction of diverse functional groups, facilitating the development of new materials and pharmaceuticals .

Synthesis of Anticancer Agents
Recent studies have demonstrated its utility in synthesizing novel anticancer agents. For example, compounds derived from this aldehyde have shown promising activity against various cancer cell lines, including breast cancer. Specific derivatives exhibited significant growth inhibition and induced apoptosis in human breast cancer cells through mechanisms involving tubulin polymerization disruption .

Biological Applications

Antimicrobial Properties
Research indicates that this compound and its derivatives possess antimicrobial properties. These compounds have been evaluated for their effectiveness against a range of bacterial strains, highlighting their potential as therapeutic agents in combating infections .

Drug Development
The compound's ability to interact with biological targets makes it a candidate for drug development. Its fluorinated nature enhances metabolic stability and bioavailability, which are critical factors in the pharmacokinetics of new drug formulations .

Industrial Applications

Agrochemicals
In the agrochemical sector, this compound is utilized in developing pesticides and fungicides. Its derivatives are effective as active ingredients due to their enhanced activity against pests and diseases affecting crops .

Material Science
The compound is also explored for its unique physical properties in material science applications. Its incorporation into polymer matrices can lead to materials with improved thermal stability and chemical resistance, making it suitable for various industrial applications .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5dMCF-73.25Inhibition of tubulin polymerization
5lMCF-71.71Induction of apoptosis via ROS generation

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
S. aureus8 µg/mL

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atoms. This can influence the compound’s reactivity and binding affinity to biological molecules . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde can be contextualized by comparing it to three closely related derivatives:

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
This compound C₇H₄F₄NO 194.11* 5-F, 2-CF₃, 4-CHO Reference compound
5-Amino-2-(trifluoromethyl)pyridine-4-carbaldehyde C₇H₅F₃N₂O 190.12 5-NH₂, 2-CF₃, 4-CHO Amino group introduces H-bonding capacity
5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde C₇H₃BrF₃NO 254.00 5-Br, 2-CF₃, 4-CHO Bromine adds steric bulk and lipophilicity
2-(Trifluoromethyl)pyridine-4-carbaldehyde C₇H₄F₃NO 181.11 2-CF₃, 4-CHO Lacks 5-substituent, simpler structure

*Calculated based on substituent contributions.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) at position 2 and fluorine at position 5 create a strong electron-deficient pyridine ring, enhancing electrophilic reactivity at the aldehyde group.
  • Substituent Reactivity : The 5-bromo derivative’s bromine atom enables further functionalization (e.g., Suzuki coupling), whereas the 5-fluoro compound’s fluorine is less reactive but improves metabolic stability . The parent compound (lacking a 5-substituent) exhibits intermediate reactivity, often serving as a scaffold for derivatization .

Biological Activity

5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure:
The compound features a pyridine ring substituted with fluorine and trifluoromethyl groups, which significantly influence its chemical reactivity and biological properties. The presence of these electron-withdrawing groups enhances its interaction with various biological targets.

Properties:

  • Molecular Formula: C7H3F4N
  • Molecular Weight: 195.1 g/mol
  • CAS Number: 1803848-64-7

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, leading to various pharmacological effects:

  • Antimicrobial Activity:
    • The compound has shown promising results against a range of bacterial and fungal strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties:
    • Studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines, potentially through apoptosis induction or cell cycle arrest. The presence of the trifluoromethyl group enhances its binding affinity to target proteins involved in tumorigenesis.

Antimicrobial Activity

A study conducted by BenchChem reported that this compound demonstrated significant antimicrobial activity against various pathogens, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

Research published in MDPI highlighted the compound's cytotoxicity against human cancer cell lines such as HeLa and A375. The IC50 values were reported at approximately 22 µg/mL, indicating moderate potency compared to standard chemotherapeutic agents .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the pyridine ring can significantly alter the biological activity of fluorinated derivatives. For instance, introducing additional functional groups can enhance selectivity towards specific biological targets while reducing off-target effects .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50 Values (µg/mL)References
AntimicrobialVarious bacteriaNot specified
AnticancerHeLa, A37522.09 ± 0.26
COX-2 InhibitionHuman cells0.04 ± 0.01

Q & A

Q. What are the key challenges in synthesizing 5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde?

Answer: Synthesis requires precise control over regioselective fluorination and trifluoromethylation. A common approach involves:

  • Step 1: Starting with 2-chloro-5-fluoropyridine derivatives (e.g., 2-chloro-5-fluoropyridine-4-carbaldehyde), followed by trifluoromethylation via halogen exchange using CuCF₃ or Pd-catalyzed cross-coupling .
  • Step 2: Purification via column chromatography (hexane/ethyl acetate gradient) to isolate intermediates. Challenges include side reactions like over-fluorination or decomposition of the aldehyde group under strong acidic/basic conditions .
  • Key data: Typical yields range from 35–50% due to competing side reactions; purity >95% confirmed by ¹⁹F NMR .

Q. How can spectroscopic techniques characterize this compound?

Answer:

  • ¹H NMR: The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while pyridine protons show splitting patterns dependent on fluorine coupling (e.g., J₃-F ≈ 8–10 Hz) .
  • ¹⁹F NMR: Distinct signals for the aromatic fluorine (δ -110 to -115 ppm) and CF₃ group (δ -60 to -65 ppm) .
  • IR: Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • MS: Exact mass (EI-MS): [M+H]⁺ calculated for C₈H₄F₄NO: 222.03; observed deviations <0.005 Da confirm purity .

Advanced Research Questions

Q. How does the electron-withdrawing CF₃ group influence reactivity in cross-coupling reactions?

Answer: The CF₃ group deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, it enhances stability in Pd-catalyzed reactions:

  • Example: Suzuki-Miyaura coupling with arylboronic acids occurs selectively at the 4-position (aldehyde-adjacent), with yields ~60–70% using Pd(OAc)₂/XPhos .
  • Contradiction: Some studies report competing aldehyde oxidation under basic conditions; this is mitigated by using milder bases (e.g., K₃PO₄) and low temperatures (0–5°C) .

Q. What computational methods predict the compound’s electronic properties for drug design?

Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)) reveal:
    • High electron deficiency at the aldehyde group (Mulliken charge: +0.35), making it reactive toward nucleophiles.
    • The CF₃ group lowers the LUMO energy (-1.8 eV), favoring charge-transfer interactions in biological targets .
  • MD simulations show stable binding to kinase ATP pockets (e.g., EGFR), with ΔG binding ≈ -9.5 kcal/mol .

Q. How to resolve contradictions in reported reaction mechanisms for trifluoromethylation?

Answer: Divergent pathways (radical vs. ionic mechanisms) are resolved via:

  • Radical trapping experiments: Adding TEMPO inhibits trifluoromethylation, confirming a radical intermediate in CuCF₃-mediated reactions .
  • Isotopic labeling: ¹⁸O tracing in aldehyde oxidation shows no incorporation, ruling out oxidative pathways in Pd-catalyzed systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde
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5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde

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